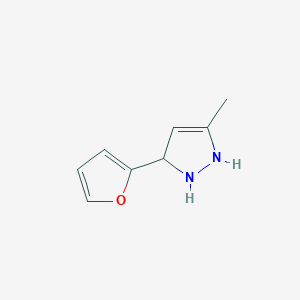![molecular formula C12H11N3O B14455788 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 75752-13-5](/img/structure/B14455788.png)
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of appropriate pyrazole and quinazoline derivatives. One common method includes the reaction of 2,4-dimethylpyrazole with 2-aminobenzamide under acidic or basic conditions to form the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
科学的研究の応用
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2,4,6-Trisubstituted Quinazoline Derivatives: Exhibits significant antitumor activity and is used in medicinal chemistry research.
4,6,7-Trisubstituted Quinazoline Derivatives: Contains benzothiazole moiety and shows potent cytotoxicity against cancer cells.
Uniqueness
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development.
特性
CAS番号 |
75752-13-5 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-8-7-11-14(2)10-6-4-3-5-9(10)12(16)15(11)13-8/h3-7H,1-2H3 |
InChIキー |
LWZBVSOSSYQDFG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=C1)N(C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


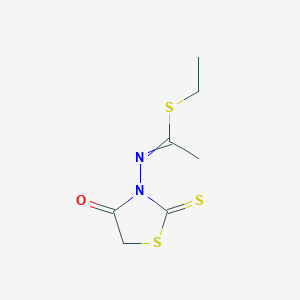
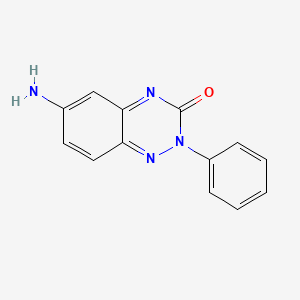
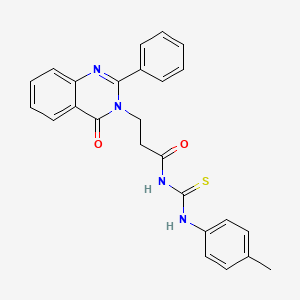
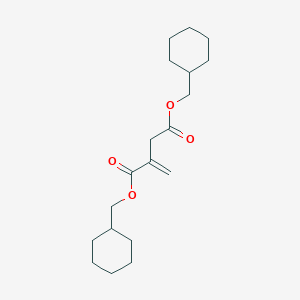
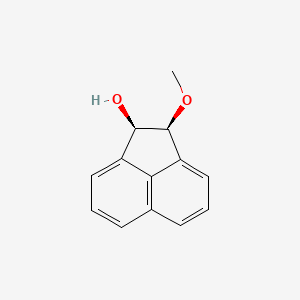
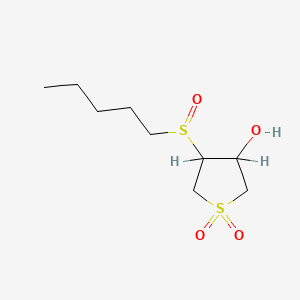
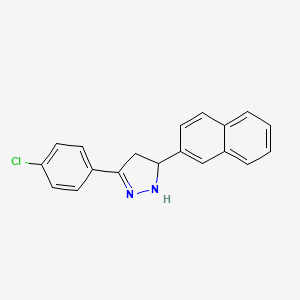
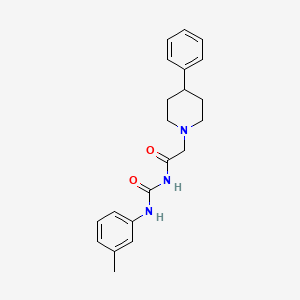
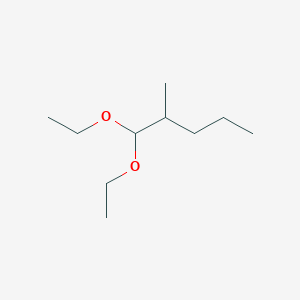
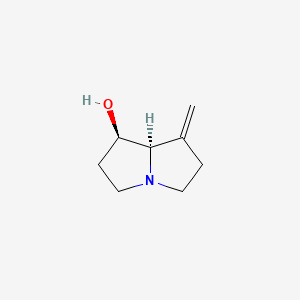
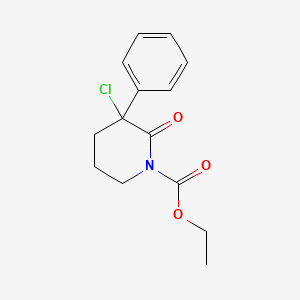
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)
